

# DL-Homocysteine basic biochemical properties

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## Compound of Interest

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An In-depth Technical Guide on the Core Biochemical Properties of **DL-Homocysteine**

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Homocysteine (Hcy) is a non-proteinogenic, sulfur-containing amino acid derived from the metabolism of the essential amino acid methionine.[1][2] It occupies a critical junction in cellular metabolism, linking the methionine cycle, responsible for universal methylation reactions, with the transsulfuration pathway, which synthesizes cysteine.[3][4] While essential for these processes, elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for a multitude of complex disorders, including cardiovascular and neurodegenerative diseases.[5][6][7] This guide provides a detailed overview of the core biochemical properties of **DL-Homocysteine**, its metabolic regulation, and the experimental methodologies used for its study.

## Physicochemical Properties

**DL-Homocysteine** is the racemic mixture of L- and D-stereoisomers. The biologically active form is L-Homocysteine.[8] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of Homocysteine

Property	Value	Citation(s)
Chemical Formula	C <sub>4</sub> H <sub>9</sub> NO <sub>2</sub> S	[3][9]
Molar Mass	135.18 g/mol	[3][10]
Appearance	White crystalline powder	[3]
Melting Point	232–235 °C (decomposes)	[3][11]
Water Solubility	Soluble (148 mg/mL for L-isomer)	[3][11][12]
Acidity (pKa)	pK <sub>1</sub> (α-carboxyl) ≈ 2.2–2.5 pK <sub>2</sub> (α-amino) ≈ 8.9–9.4 pK <sub>3</sub> (thiol) ≈ 10.8–10.9	[3][13][14]
Stereospecificity	L-Homocysteine is the biologically active isomer; it stereospecifically induces oxidative stress.[6][15]	[6][15]

## Biochemical Metabolism and Regulation

Homocysteine metabolism is primarily balanced between two key pathways: Remethylation and Transsulfuration. The flux through these pathways is tightly regulated by the availability of substrates, cofactors (primarily B-vitamins), and allosteric effectors like S-adenosylmethionine (SAM).[3][4]

### Metabolic Pathways

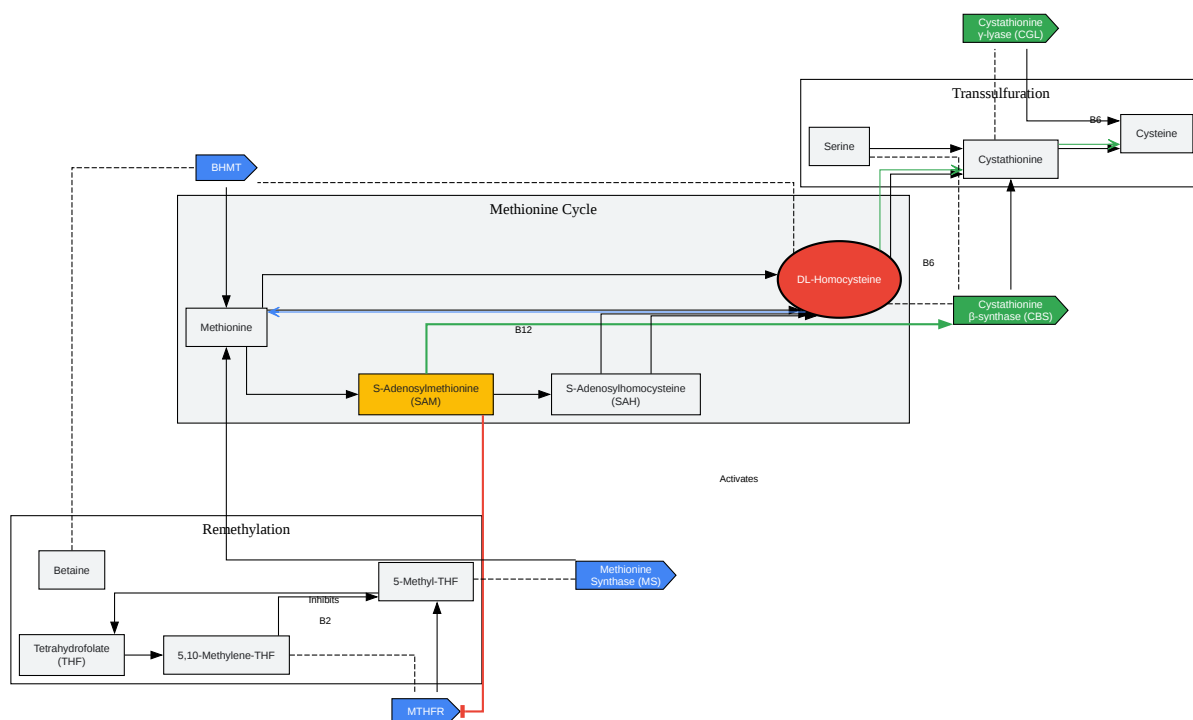
- **Remethylation Pathway:** This pathway recycles homocysteine back to methionine. It occurs via two alternate reactions:
  - **Methionine Synthase (MS):** Occurring in all tissues, this enzyme uses 5-methyltetrahydrofolate (from the folate cycle) as a methyl donor and methylcobalamin (Vitamin B<sub>12</sub>) as a cofactor.[4]
  - **Betaine-Homocysteine Methyltransferase (BHMT):** Primarily active in the liver and kidney, this enzyme uses betaine as the methyl donor in a folate-independent reaction.[3]

- **Transsulfuration Pathway:** This is an irreversible catabolic pathway that converts homocysteine to cysteine. It is a two-step process:
  - **Cystathionine  $\beta$ -synthase (CBS):** This Vitamin B<sub>6</sub> (pyridoxal phosphate)-dependent enzyme catalyzes the condensation of homocysteine and serine to form cystathionine.[3]  
[16] This is the committed step of the pathway.
  - **Cystathionine  $\gamma$ -lyase (CGL):** Also a Vitamin B<sub>6</sub>-dependent enzyme, CGL cleaves cystathionine to produce cysteine,  $\alpha$ -ketobutyrate, and ammonia.[3]

## Regulation of Metabolic Fate

The distribution of homocysteine between these two pathways is principally regulated by S-adenosylmethionine (SAM), the body's primary methyl group donor.

- High SAM levels (indicating sufficient methionine) allosterically inhibit MTHFR (reducing the formation of 5-methyltetrahydrofolate for remethylation) and activate CBS, thus directing homocysteine towards the catabolic transsulfuration pathway.[3]
- Low SAM levels relieve this inhibition and activation, favoring the conservation of methionine through the remethylation pathway.



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Caption: Core metabolic pathways of homocysteine.

## Pathophysiological Roles

Hyperhomocysteinemia (HHcy) is clinically defined by plasma homocysteine concentrations exceeding 15  $\mu\text{mol/L}$ .<sup>[5][10]</sup> It is associated with cellular damage through several mechanisms, primarily oxidative and endoplasmic reticulum (ER) stress.

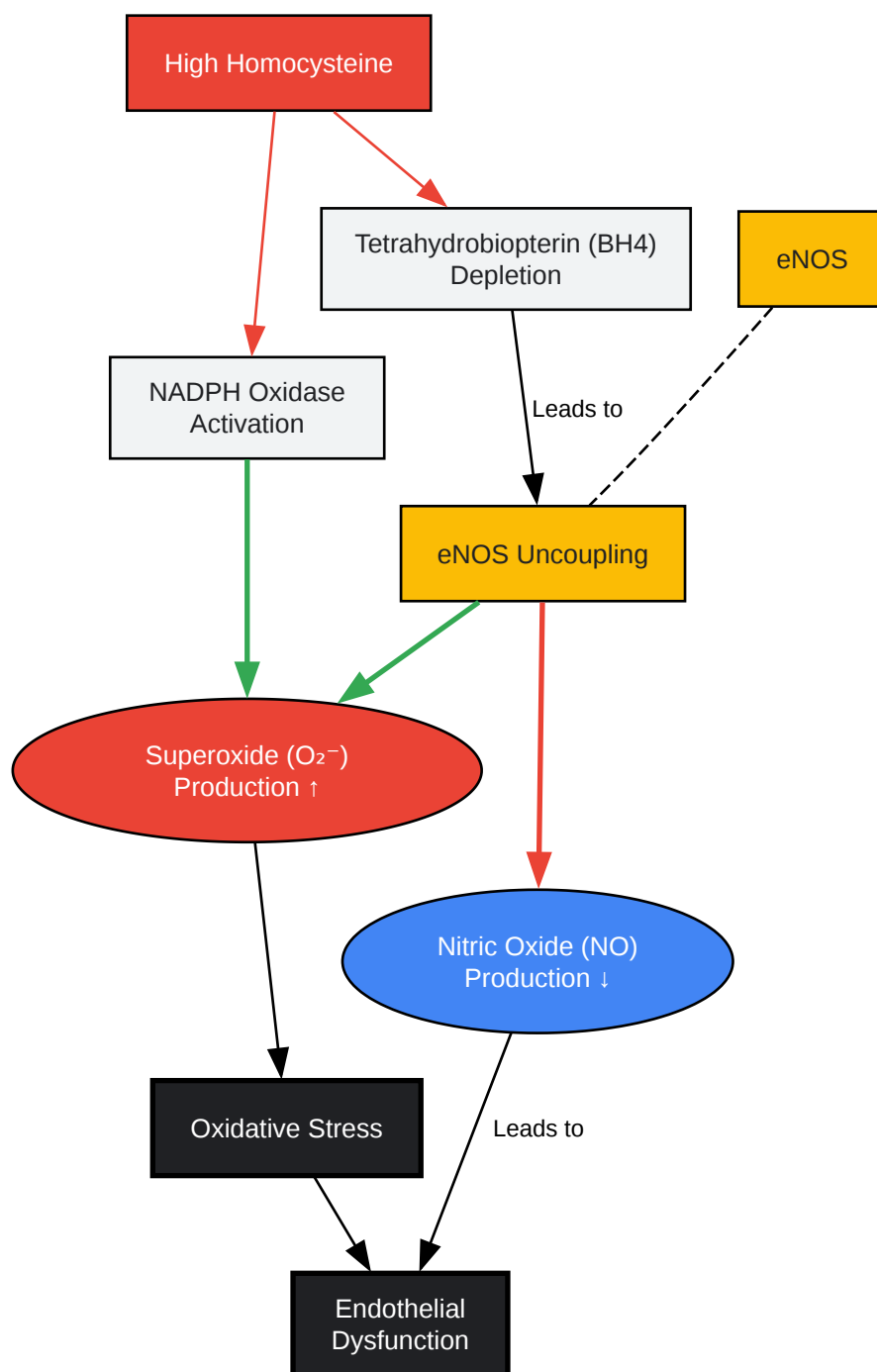
Table 2: Clinical Concentration Ranges of Total Homocysteine in Plasma

Classification	Concentration Range ( $\mu\text{mol/L}$ )	Citation(s)
Optimal/Normal	< 15 (some sources suggest < 10)	<sup>[5][9][17][18]</sup>
Moderate HHcy	15 – 30	<sup>[17][18][19]</sup>
Intermediate HHcy	31 – 100	<sup>[17][18][19]</sup>
Severe HHcy	> 100	<sup>[17][18][19]</sup>

## Homocysteine-Induced Oxidative Stress

Elevated Hcy levels promote the generation of reactive oxygen species (ROS), leading to oxidative stress.<sup>[11][16]</sup> Key mechanisms include:

- **NADPH Oxidase Activation:** Hcy upregulates the expression and activity of NADPH oxidase, a major source of superoxide ( $\text{O}_2^-$ ) production.<sup>[16][18]</sup>
- **eNOS Uncoupling:** Hcy can deplete tetrahydrobiopterin ( $\text{BH}_4$ ), a critical cofactor for endothelial nitric oxide synthase (eNOS). This causes eNOS to become "uncoupled," producing superoxide instead of nitric oxide (NO), which further reduces NO bioavailability and exacerbates oxidative stress.<sup>[10][20][21]</sup>
- **Antioxidant System Inhibition:** Hcy can decrease the expression and activity of key antioxidant enzymes, such as thioredoxin.<sup>[18]</sup>



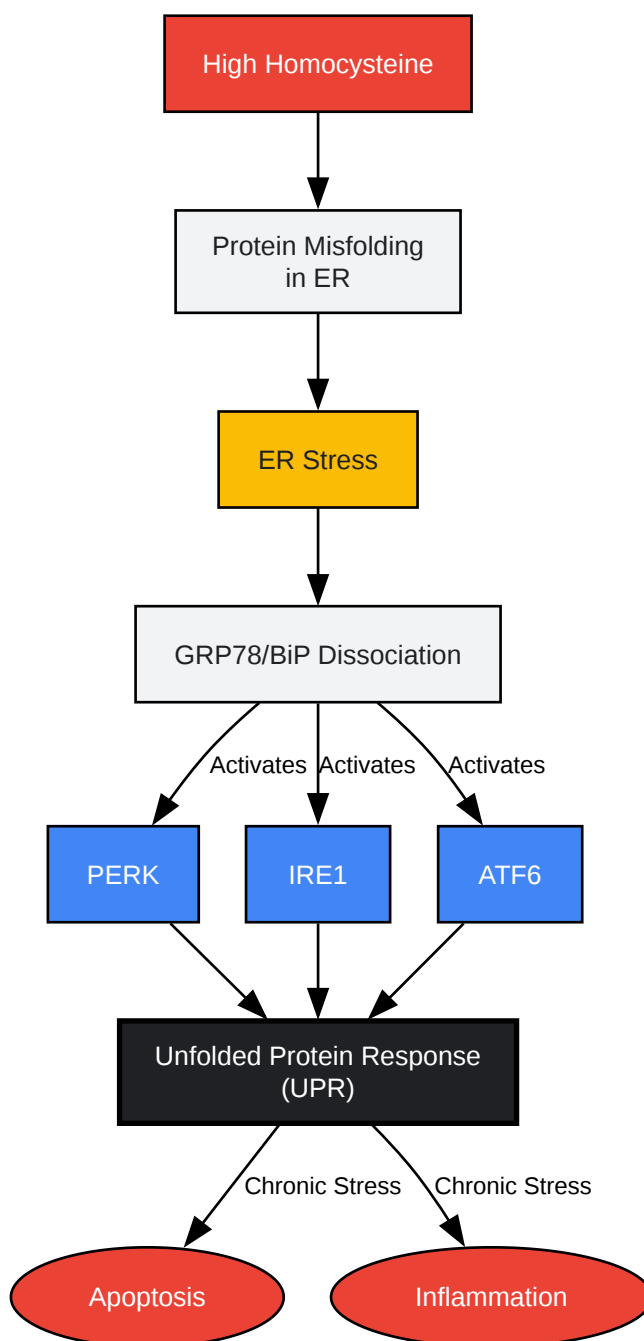
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Caption: Homocysteine-induced oxidative stress pathway.

## Homocysteine-Induced Endoplasmic Reticulum (ER) Stress

Hcy can disrupt protein folding within the ER, leading to an accumulation of misfolded proteins and triggering the Unfolded Protein Response (UPR).[\[7\]](#)[\[22\]](#)

- UPR Activation: The accumulation of unfolded proteins causes the dissociation of the chaperone protein GRP78/BiP from three ER-resident sensors: PERK, IRE1, and ATF6, thereby activating them.[\[7\]](#)
- Downstream Effects: Activation of these pathways can lead to increased expression of ER chaperones to restore homeostasis, but chronic or severe stress can trigger inflammation, lipid biosynthesis dysregulation, and apoptosis.[\[6\]](#)[\[22\]](#)[\[23\]](#)



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Caption: Homocysteine-induced ER stress signaling.

## Quantitative Data Summary

Table 3: Kinetic Parameters of Key Human Metabolic Enzymes

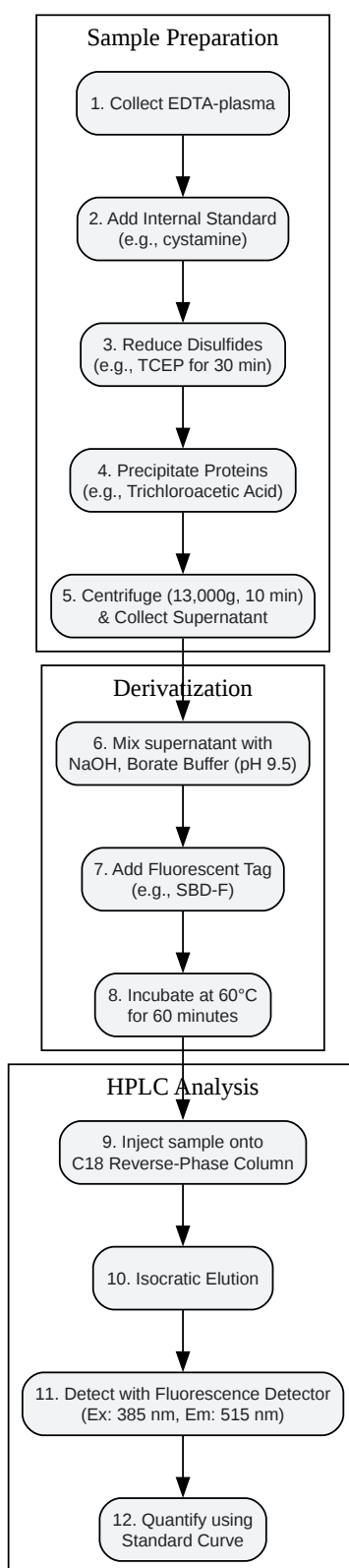
Enzyme	Substrate(s)	K <sub>m</sub> / K <sub>i</sub> Value (mM)	Citation(s)
Cystathionine β-synthase (CBS)	L-Serine	~1.2	[16]
L-Homocysteine (Inhibition)	K <sub>i</sub> ≈ 2.1	[24]	
Methionine Synthase (MS) <sup>1</sup>	Homocysteine	~0.0093	[23][25]
5-Methyl-THF	~0.018	[23][25]	
MTHFR <sup>2</sup>	5,10-Methylene-THF	~0.017	[26]
5-Methyl-THF (Inhibition)	K <sub>i</sub> ≈ 0.015	[26]	

<sup>1</sup> Data for a thermophilic MS homolog, considered an excellent functional model for the human enzyme.[23][25] <sup>2</sup> Data for MTHFR from a thermophilic bacterium.[26]

## Key Experimental Protocols

### Protocol: Quantification of Total Homocysteine in Plasma by HPLC

This method measures total Hcy (free, disulfide, and protein-bound forms) by reducing all forms to free thiol, derivatizing with a fluorescent tag, and separating by reverse-phase HPLC.[9][27]



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Caption: Experimental workflow for Hcy measurement by HPLC.

**Methodology:**

- **Sample Collection:** Collect venous blood into EDTA-containing tubes. Centrifuge at 2000 x g for 10 minutes at 4°C within 30 minutes of collection to separate plasma.[\[24\]](#)
- **Reduction:** To 50 µL of plasma, add an internal standard and a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of ~10 g/L. Incubate at room temperature for 30 minutes.[\[27\]](#) This step cleaves disulfide bonds, converting homocystine and protein-bound Hcy to its free thiol form.
- **Deproteinization:** Add 90 µL of 10% trichloroacetic acid, vortex, and centrifuge at 13,000 x g for 10 minutes.[\[27\]](#)
- **Derivatization:** Transfer 50 µL of the clear supernatant to a new vial. Add 10 µL of 1.55 M NaOH, 125 µL of borate buffer (pH 9.5), and 50 µL of a 1 g/L solution of the fluorogenic reagent ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F).[\[9\]](#)[\[27\]](#) Incubate at 60°C for 60 minutes.
- **HPLC Analysis:** Inject 10-20 µL of the derivatized sample onto a C18 reverse-phase column.[\[24\]](#)[\[27\]](#)
- **Detection:** Use a fluorescence detector with an excitation wavelength of 385 nm and an emission wavelength of 515 nm.[\[27\]](#)
- **Quantification:** Calculate the concentration by comparing the peak area of the homocysteine-SBD derivative to that of the internal standard and referencing a standard curve prepared with known concentrations of homocysteine.[\[24\]](#)

## Protocol: Assay of Cystathionine $\beta$ -Synthase (CBS) Activity

This protocol describes a continuous coupled spectrophotometric assay. The product of the CBS reaction, cystathionine, is cleaved by a coupling enzyme (cystathionine  $\gamma$ -lyase) to produce cysteine, which is then detected.[\[25\]](#)

**Methodology:**

- Reagent Preparation:
  - Assay Buffer: 200 mM Tris-HCl, pH 8.0.
  - Substrates: Prepare solutions of L-homocysteine and L-serine in the assay buffer.
  - Cofactor: Prepare a solution of pyridoxal 5'-phosphate (PLP).
  - Coupling Enzyme: A preparation of cystathionine  $\gamma$ -lyase (CGL).
  - Detection Reagent: Acidic ninhydrin reagent.
- Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, substrates (e.g., 30 mM L-serine, 60 mM **DL-homocysteine**), cofactor (0.1 mM PLP), and the CGL coupling enzyme.
- Enzyme Addition: Add the sample containing CBS (e.g., tissue homogenate or purified enzyme) to the reaction mixture to initiate the reaction. The total volume is typically 0.5 mL.
- Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
- Reaction Termination & Detection: Stop the reaction by adding the acidic ninhydrin reagent. Heat the mixture (e.g., at 100°C for 5 minutes) to allow color development from the reaction between ninhydrin and the produced cysteine.
- Measurement: Cool the samples and measure the absorbance at 560 nm.[\[25\]](#)
- Calculation: Quantify the amount of cysteine produced using a standard curve. CBS activity is typically expressed as  $\mu\text{mol}$  of product formed per minute per mg of protein.

## Protocol: Assay of Methionine Synthase (MS) Activity

This non-radioactive spectrophotometric assay measures the formation of tetrahydrofolate (THF), a product of the MS reaction. THF is converted to a stable derivative, methenyltetrahydrofolate ( $\text{CH}^+=\text{H}_4\text{folate}$ ), which can be quantified by its absorbance at 350 nm.[\[5\]](#)[\[15\]](#)[\[26\]](#)

Methodology:

- Reagent Preparation:
  - Assay Buffer: e.g., phosphate buffer with dithiothreitol (DTT) and other stabilizing agents.
  - Substrates: L-homocysteine and 5-methyltetrahydrofolate (CH<sub>3</sub>-THF).
  - Cofactors/Reductants: S-adenosylmethionine (SAM, for activation) and a reducing system.
  - Quenching/Derivatization Solution: 5 N HCl in 60% formic acid.[\[5\]](#)
- Reaction Setup: In a microcentrifuge tube, combine the assay buffer, substrates, and cofactors. Pre-incubate at 37°C.
- Initiation: Start the reaction by adding the enzyme source (e.g., cell lysate).
- Incubation: Incubate at 37°C for a set time (e.g., 10 minutes).
- Termination and Derivatization: Stop the reaction by adding 200 µL of the acidic derivatization solution. Heat the mixture at 80°C for 10 minutes to convert the THF product to CH<sup>+</sup>=H<sub>4</sub>folate.[\[5\]](#)[\[15\]](#)
- Measurement: Cool the samples to room temperature. If necessary, centrifuge to pellet precipitated protein. Measure the absorbance of the supernatant at 350 nm.
- Calculation: Calculate the concentration of the product using the extinction coefficient for CH<sup>+</sup>=H<sub>4</sub>folate ( $\epsilon_{350} = 26,500 \text{ M}^{-1}\text{cm}^{-1}$ ).[\[5\]](#) Activity is expressed in units (µmol/min) per mg of protein.

## Protocol: Measurement of Homocysteine-Induced ROS

This method uses the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H<sub>2</sub>DCF-DA) to detect intracellular ROS generation.[\[12\]](#)[\[18\]](#)

### Methodology:

- Cell Culture: Plate cells (e.g., vascular smooth muscle cells or endothelial cells) in a suitable format (e.g., 96-well plate or plates for microscopy).

- **Probe Loading:** Remove the culture medium and wash cells with a serum-free medium or buffer (e.g., PBS). Load the cells with 10  $\mu$ M H<sub>2</sub>DCF-DA in serum-free medium for 30 minutes at 37°C.[12] H<sub>2</sub>DCF-DA is deacetylated by intracellular esterases to the non-fluorescent H<sub>2</sub>DCF, which is trapped within the cells.
- **Washing:** Wash the cells twice with buffer to remove excess probe.
- **Homocysteine Treatment:** Treat the cells with the desired concentration of homocysteine (e.g., 100  $\mu$ M) for the desired time (e.g., 40 minutes).[12] Include a vehicle-only control.
- **Fluorescence Measurement:** Measure the fluorescence using either:
  - **Fluorescence Microscopy:** Excite at ~488 nm and measure emission at ~525 nm.[12]
  - **Plate Reader:** Use the same filter set to quantify fluorescence intensity across wells.
- **Analysis:** The increase in fluorescence intensity in homocysteine-treated cells compared to control cells is proportional to the amount of ROS generated, as H<sub>2</sub>DCF is oxidized to the highly fluorescent DCF by ROS.

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